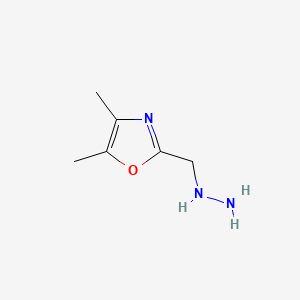
2',6'-Difluoro-3'-methylphenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Difluoro-3’-methylphenacyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Difluoro-3’-methylphenacyl chloride typically involves the following steps:
Starting Material: The process begins with 2’,6’-difluoro-3’-methylbenzoic acid.
Conversion to Acid Chloride: The benzoic acid is reacted with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of 2’,6’-Difluoro-3’-methylphenacyl chloride follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-Difluoro-3’-methylphenacyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2’,6’-difluoro-3’-methylbenzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary amines, and alcohols are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2’,6’-Difluoro-3’-methylbenzoic Acid: Formed from hydrolysis.
2’,6’-Difluoro-3’-methylbenzyl Alcohol: Formed from reduction.
Applications De Recherche Scientifique
2’,6’-Difluoro-3’-methylphenacyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2’,6’-Difluoro-3’-methylphenacyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The presence of electron-withdrawing fluorine atoms enhances its reactivity by stabilizing the transition state during nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,6’-Difluoro-3’-methylbenzoyl chloride: Similar structure but lacks the phenacyl group.
2’,6’-Dichloro-3’-methylphenacyl chloride: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
2’,6’-Difluoro-3’-methylphenacyl chloride is unique due to the presence of both fluorine atoms and a phenacyl group, which imparts distinct reactivity and properties. The fluorine atoms enhance its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its chloro analogs .
Propriétés
Formule moléculaire |
C9H7ClF2O |
|---|---|
Poids moléculaire |
204.60 g/mol |
Nom IUPAC |
2-chloro-1-(2,6-difluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7ClF2O/c1-5-2-3-6(11)8(9(5)12)7(13)4-10/h2-3H,4H2,1H3 |
Clé InChI |
FMVOKQXOZAGNFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)C(=O)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
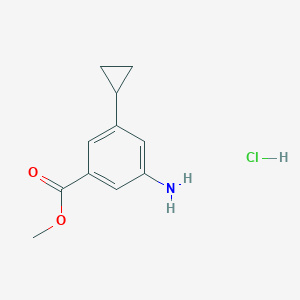
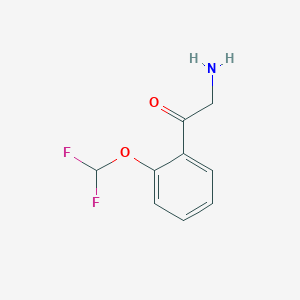

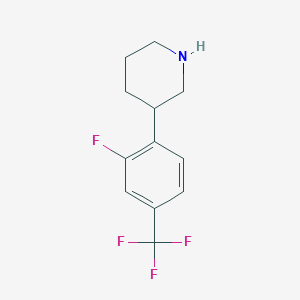

![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
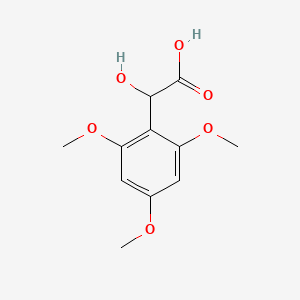

![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
